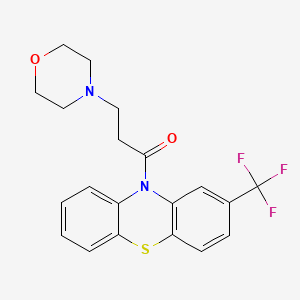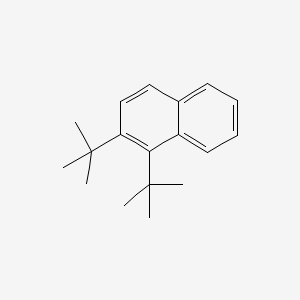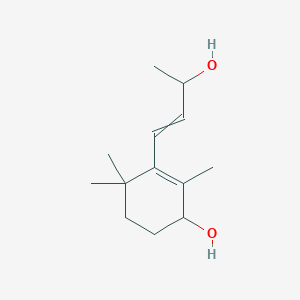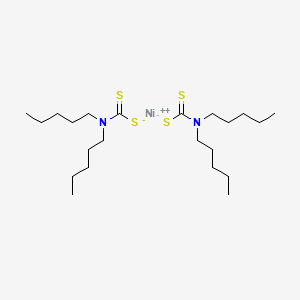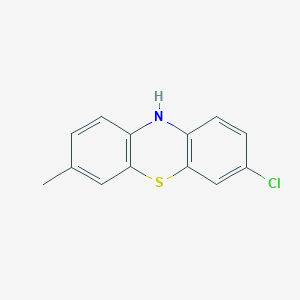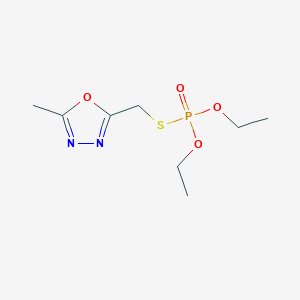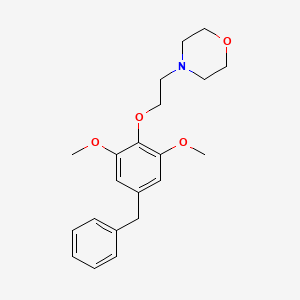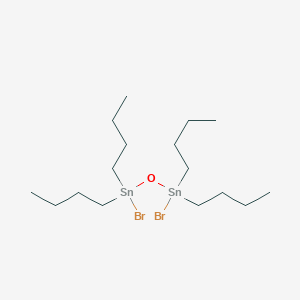
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane is an organotin compound with significant applications in organic synthesis and industrial chemistry. It is characterized by the presence of two bromine atoms and four butyl groups attached to a distannoxane core. This compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane can be synthesized through the reaction of tetrabutyltin with bromine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
(C4H9)4Sn+Br2→(C4H9)2SnOSn(C4H9)2Br2
Industrial Production Methods
Industrial production of this compound involves large-scale bromination of tetrabutyltin. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tin atoms.
Coupling Reactions: It can be used in coupling reactions to form larger organotin complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Common products include various substituted organotin compounds and larger organotin complexes.
Scientific Research Applications
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane involves its reactivity with nucleophiles and electrophiles. The bromine atoms and tin centers play a crucial role in its chemical behavior, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromopropane: An organobromine compound used in organic synthesis.
1,2-Dibromoethane: Another organobromine compound with applications in synthesis and industry.
Tetrabutyltin: A precursor used in the synthesis of various organotin compounds.
Uniqueness
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane is unique due to its specific structure, which includes both bromine atoms and a distannoxane core. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
28520-97-0 |
|---|---|
Molecular Formula |
C16H36Br2OSn2 |
Molecular Weight |
641.7 g/mol |
IUPAC Name |
bromo-[bromo(dibutyl)stannyl]oxy-dibutylstannane |
InChI |
InChI=1S/4C4H9.2BrH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
MYHNLFIEOWPXJF-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



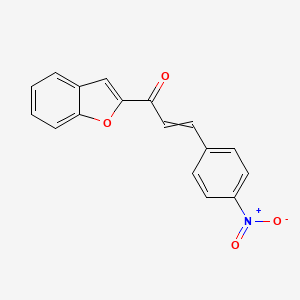
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
